Diethyl hydroxy(2,4,6-trifluorophenyl)propanedioate
Description
Diethyl hydroxy(2,4,6-trifluorophenyl)propanedioate is a malonate ester derivative featuring a hydroxyl group and a 2,4,6-trifluorophenyl substituent. The hydroxyl group in the target compound likely enhances hydrogen-bonding capacity compared to halogenated or unsubstituted analogs, influencing reactivity, solubility, and crystallinity.
Properties
CAS No. |
918418-35-6 |
|---|---|
Molecular Formula |
C13H13F3O5 |
Molecular Weight |
306.23 g/mol |
IUPAC Name |
diethyl 2-hydroxy-2-(2,4,6-trifluorophenyl)propanedioate |
InChI |
InChI=1S/C13H13F3O5/c1-3-20-11(17)13(19,12(18)21-4-2)10-8(15)5-7(14)6-9(10)16/h5-6,19H,3-4H2,1-2H3 |
InChI Key |
IYRHJMJBLBXJLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1F)F)F)(C(=O)OCC)O |
Origin of Product |
United States |
Preparation Methods
Method 1: Condensation Reaction
-
- Diethyl malonate
- 2,4,6-trifluorobromobenzene
- Isopropylmagnesium chloride (as a Grignard reagent)
- Tetrahydrofuran (THF)
- Phosphorus pentachloride (PCl5)
- Phosphoryl chloride (POCl3)
-
- A solution of diethyl malonate is reacted with isopropylmagnesium chloride in THF at a temperature of approximately -55°C.
- Following the addition of the Grignard reagent, the mixture is allowed to react for about 40 minutes.
- Water and hydrochloric acid are added sequentially to quench the reaction.
- The organic phase is separated and dried, followed by distillation under reduced pressure to yield diethyl hydroxy(2,4,6-trifluorophenyl)propanedioate with an isolated yield of around 88%.
Method 2: Sequential Reactions
-
- Starting from a substituted phenyl compound
- Diethyl malonate
- Hydrochloric acid
- Sodium sulfate for drying
Procedure :
This method involves a multi-step synthesis where:- The substituted phenyl compound undergoes a nucleophilic substitution with diethyl malonate.
- The reaction mixture is treated with hydrochloric acid to facilitate the hydrolysis and subsequent formation of the desired ester.
- The product is purified by extraction and drying over sodium sulfate.
The overall yield from this method can vary but has been reported to be efficient with proper optimization of reaction conditions.
| Method | Key Reagents | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Method 1 | Diethyl malonate, Isopropylmagnesium chloride | ~88% | High yield; straightforward procedure | Requires careful handling of Grignard reagents |
| Method 2 | Substituted phenyl compound, Hydrochloric acid | Variable | Flexible; can use various starting materials | Potentially lower yields; more steps involved |
The synthesis of this compound can be effectively achieved through various methods, each with its own set of advantages and challenges. The choice of method may depend on the availability of starting materials and specific laboratory conditions.
Further research may focus on optimizing these methods for higher yields or exploring alternative reagents that could simplify the synthesis process or reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Diethyl hydroxy(2,4,6-trifluorophenyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl group, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted trifluorophenyl derivatives.
Scientific Research Applications
Diethyl hydroxy(2,4,6-trifluorophenyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which diethyl hydroxy(2,4,6-trifluorophenyl)propanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluorophenyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
The substitution pattern on the propanedioate backbone significantly alters physicochemical properties. Key comparisons are summarized below:
*Inferred based on structural similarity.
Key Observations :
- The hydroxyl group increases molecular weight and polarity compared to the unsubstituted and chloro analogs.
- The unsubstituted analog (CAS 262609-07-4) has well-documented melting and boiling points due to its simpler structure and higher crystallinity .
Crystallographic and Computational Insights
- For example, reports dihedral angles of 62.78° and 80.53° in a sulfonyl indole derivative, suggesting steric and electronic effects from fluorinated substituents .
- Computational Studies: Dispersion-corrected DFT methods (e.g., CAM-B3LYP-GD3BJ) highlight the role of London dispersion interactions in 2,4,6-trifluorophenyl-substituted molecules, which stabilize molecular conformations and crystal packing .
Biological Activity
Diethyl hydroxy(2,4,6-trifluorophenyl)propanedioate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by its molecular formula and a molecular weight of approximately 290.24 g/mol. The presence of the trifluorophenyl group significantly enhances its reactivity and potential applications in both chemical and biological contexts. The synthesis typically involves the reaction of 2,4,6-trifluoronitrobenzene with diethyl malonate in the presence of a base such as sodium hydroxide, conducted in a solvent like dimethylformamide at temperatures around 40°C for several hours.
This compound exhibits biological activity primarily through its ability to act as a nucleophile in various biochemical pathways. Its derivatives have been linked to pharmacological properties, including potential anti-inflammatory and anti-cancer activities due to interactions with biological targets. The trifluorophenyl moiety may enhance lipophilicity, affecting the compound's bioavailability and distribution within biological systems.
Pharmacological Properties
- Anti-Cancer Activity : Research indicates that this compound has shown promise in inhibiting the growth of cancer cells. The trifluoromethyl group is believed to improve its metabolic stability and enhance biological activity.
- Anti-Inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated.
- Interaction with Biological Macromolecules : Interaction studies highlight its reactivity with enzymes or receptors, providing insights into its mechanism of action and therapeutic potential. Investigations into binding affinities and kinetics are crucial for understanding these interactions.
Comparative Analysis with Related Compounds
The following table summarizes structural comparisons with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Diethyl(2,4-difluorophenyl)malonate | Contains two fluorine atoms on the phenyl ring | Less lipophilic than the trifluoro counterpart |
| Diethyl(2-fluorophenyl)malonate | Contains one fluorine atom | Lower reactivity compared to trifluoro derivatives |
| Diethyl(phenyl)malonate | No fluorine substitution | More hydrophilic and less reactive |
The structural uniqueness of this compound lies in its trifluoromethyl substitution pattern, which significantly influences its chemical behavior and biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- In Vitro Studies : Initial investigations demonstrated that this compound inhibited cancer cell proliferation in various cell lines, suggesting a potential role in cancer therapy.
- In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of this compound. Results indicated significant reductions in inflammatory markers following treatment with this compound.
- Mechanistic Insights : Molecular docking studies have suggested that this compound may interact with specific targets related to cancer cell metabolism and inflammation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
